molecular formula C7H12FNO2 B1475250 2-(3-Fluoropiperidin-1-yl)acetic acid CAS No. 1889907-66-7

2-(3-Fluoropiperidin-1-yl)acetic acid

Cat. No. B1475250
CAS RN: 1889907-66-7
M. Wt: 161.17 g/mol
InChI Key: HCYNQMUPVZTQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

FPAA is a fluorinated derivative of piperidin-1-ylacetic acid, which belongs to the class of amino acids. It has a molecular weight of 161.17 g/mol.


Physical And Chemical Properties Analysis

FPAA is a white crystalline solid that is soluble in water and organic solvents. Fluoropyridines, which are structurally similar to FPAA, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Crystal Structure and Synthesis Applications

Crystal Structure Analysis : Fluorinated compounds, such as fluroxypyr, a pyridine herbicide, have been studied for their crystal structure, showcasing the role of fluorine in enhancing molecular interactions like hydrogen bonds and π–π interactions. This research is indicative of the structural analysis applications of fluorinated compounds in material science and pharmaceuticals (Park et al., 2016).

Synthetic Applications in Medicinal Chemistry : Fluorinated acetic acids serve as key intermediates in the synthesis of complex molecules with potential biological activity. For example, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid demonstrates the utility of fluorinated acetic acids in modifying cephalosporin antibiotics, highlighting their importance in drug synthesis (Kanai et al., 1993).

Polymer Production and Material Science

Safety Assessment for Food Contact Materials : The safety assessment of perfluoro{acetic acid derivatives} for use as polymer production aids emphasizes their role in manufacturing fluoropolymers for food contact applications. The evaluation of migration levels and consumer safety underlines the significance of fluorinated compounds in material science and consumer product safety (Flavourings, 2014).

Organic Synthesis and Chemical Modification

Fluoroacetylation of Indoles : The synthesis of fluoromethyl indol-3-yl ketones using fluorinated acetic acids demonstrates their utility in organic synthesis, offering a catalyst- and additive-free method for introducing fluorinated motifs into complex molecules. This technique is crucial for developing new pharmaceuticals and agrochemicals with enhanced properties (Yao et al., 2016).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Piperidine derivatives, including FPAA, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-6-2-1-3-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYNQMUPVZTQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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